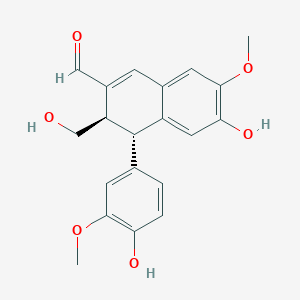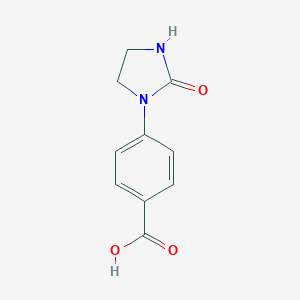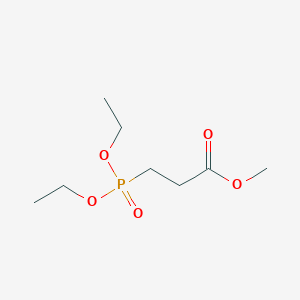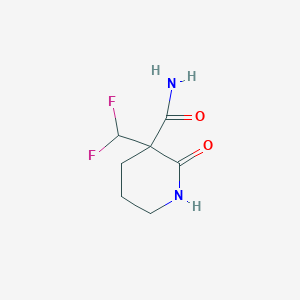![molecular formula C6H6ClN5 B175929 4-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 100644-66-4](/img/structure/B175929.png)
4-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including antitumor, antiviral, and antibacterial activities . The structure of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 1-position.
科学研究应用
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s inhibitory activity against CDK2/cyclin A2 is achieved for the most potent anti-proliferative compounds .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves binding to the active site of CDK2, leading to inhibition of this enzyme . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Metabolic Pathways
The specific metabolic pathways involving 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine are not clearly defined in the current literature. Its interaction with CDK2 suggests it may be involved in pathways related to cell cycle regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Industrial Production Methods
Industrial production of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. These conditions may include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the replacement of the chlorine atom at the 4-position with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
相似化合物的比较
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is structurally similar but has an additional chloromethyl group at the 6-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and its potential as a therapeutic agent in cancer treatment highlight its significance in scientific research .
属性
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUJWHYLMPRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
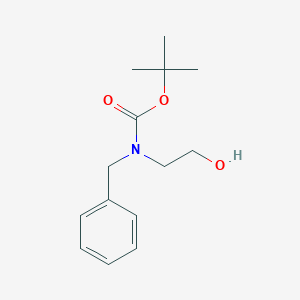
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
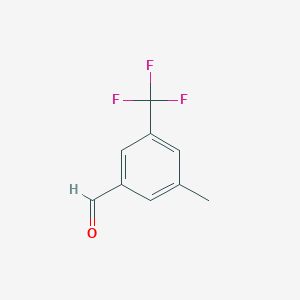
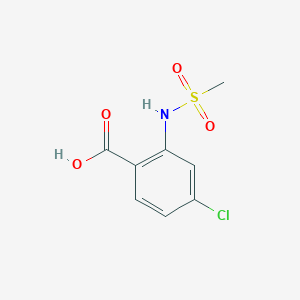
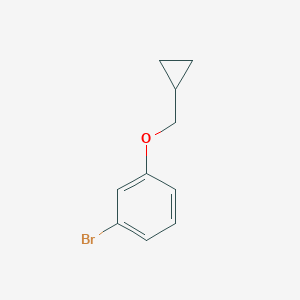
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)


